Aripiprazole cavoxil is a novel compound derived from aripiprazole, classified as an atypical antipsychotic. It is primarily utilized in the treatment of various mood and psychotic disorders, including schizophrenia and bipolar disorder. The chemical structure of aripiprazole cavoxil is characterized by its molecular formula and a molecular weight of approximately 576.55 g/mol . This compound is designed to enhance the therapeutic efficacy of aripiprazole while potentially reducing side effects associated with traditional antipsychotic medications.
The synthesis of aripiprazole cavoxil involves several intricate steps, beginning with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This process typically employs 1,4-dibromobutane as a reagent, which is reacted under controlled conditions to yield the desired product. The synthesis can be optimized by adjusting various parameters such as temperature, solvent choice, and reaction time to maximize yield and purity .
A representative synthesis method includes:
The molecular structure of aripiprazole cavoxil features a complex arrangement that includes:
The structural data indicate that aripiprazole cavoxil adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties, including high bioavailability and protein binding .
Aripiprazole cavoxil undergoes various chemical reactions that are critical for its pharmacological activity. Notably:
The understanding of these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.
Aripiprazole cavoxil functions through a unique mechanism that involves:
This dual action on both dopamine and serotonin receptors differentiates aripiprazole cavoxil from traditional antipsychotics, potentially leading to improved efficacy and reduced side effects .
Key physical and chemical properties of aripiprazole cavoxil include:
These properties are crucial for understanding the drug's behavior within biological systems.
Aripiprazole cavoxil (C~30~H~39~Cl~2~N~3~O~4~; molecular weight 576.55 g/mol) is an ester prodrug of the atypical antipsychotic aripiprazole. Its structure comprises three distinct regions:
The prodrug’s conformation enables dual-targeting interactions with dopamine D2 receptors (D2R). Molecular dynamics simulations reveal that:
Table 1: Physicochemical Properties of Aripiprazole Cavoxil
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C~30~H~39~Cl~2~N~3~O~4~ | Confirmed via PubChem CID 49831462 |
Molecular Weight (g/mol) | 576.55 | Exact mass: 575.232 Da |
logP | 6.40 | High lipophilicity |
Hydrogen Bond Acceptors | 6 | Critical for membrane permeability |
Rotatable Bonds | 14 | Impacts conformational flexibility |
Water Solubility | Low | Requires stabilizers for formulations |
Aripiprazole cavoxil emerged from Otsuka Pharmaceutical’s quest to address key limitations of oral aripiprazole:
The prodrug design leveraged esterification chemistry to enable long-acting injectable (LAI) formulations. Bioconversion occurs via a two-step hydrolytic process:
Formulation hurdles included:
Table 2: Key Milestones in Aripiprazole Cavoxil Development
Stage | Innovation | Rationale |
---|---|---|
Prodrug Scaffold Selection | Esterification with C6 fatty acid | Balances lipophilicity & hydrolysis rate |
Bioconversion Pathway | Stepwise hydrolysis | Sustained aripiprazole release |
Formulation Breakthrough | Nanoparticle suspensions + polysorbate | Ensures injectable stability |
Aripiprazole cavoxil occupies a distinct niche among aripiprazole prodrugs, characterized by:
Structural Differentiation
Functional Comparisons
Table 3: Comparative Analysis of Aripiprazole Derivatives
Parameter | Aripiprazole | Cavoxil (Prodrug) | Lauroxil (Prodrug) |
---|---|---|---|
Molecular Weight | 448.38 | 576.55 | 648.60 |
logP | 5.04 | 6.40 | 8.92 |
D2R Binding Energy (kcal/mol) | −50.2 | −42.1 | −49.3 |
Ester Chain Length | N/A | C6 | C12 |
Hydrogen Bond Donors | 1 | 0 | 0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: